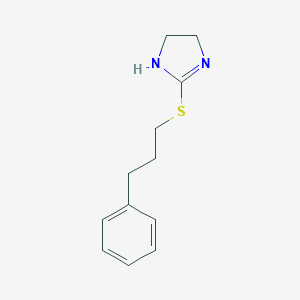![molecular formula C15H18ClN3O3S B241099 Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate](/img/structure/B241099.png)
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate, also known as CBM-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In cancer cells, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of topoisomerase II and DNA polymerase. In fungi and bacteria, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been found to inhibit the activity of chitin synthase and β-glucan synthase, leading to cell wall disruption and cell death.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been shown to have various biochemical and physiological effects on different organisms. In cancer cells, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been found to induce oxidative stress, DNA damage, and apoptosis. In fungi and bacteria, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been shown to disrupt cell wall synthesis and membrane integrity, leading to cell death. In plants, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been studied for its potential to induce systemic acquired resistance and enhance plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate also has some limitations, such as its potential toxicity to living organisms and the need for further studies to determine its optimal dosage and application methods.
Direcciones Futuras
There are several future directions for Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate research, including the investigation of its potential use as a therapeutic agent for various diseases, the development of new Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate derivatives with improved properties, and the exploration of its environmental applications for soil and water remediation. Additionally, more studies are needed to determine the optimal dosage and safety of Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate for different organisms and to elucidate its mechanism of action in more detail.
Conclusion
In conclusion, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate is a promising chemical compound with potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate and its derivatives for various applications.
Métodos De Síntesis
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate is synthesized through a multistep process involving the reaction of tert-butyl carbamate with 4-chlorobenzyl mercaptan, followed by the reaction with 2-chloro-5-(chloromethyl)-1,3,4-oxadiazole. The final product is obtained after purification and characterization by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been studied for its potential use as a pesticide or herbicide. In environmental science, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been explored for its ability to remove heavy metals from contaminated soil and water.
Propiedades
Nombre del producto |
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate |
|---|---|
Fórmula molecular |
C15H18ClN3O3S |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
tert-butyl N-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C15H18ClN3O3S/c1-15(2,3)22-13(20)17-8-12-18-19-14(21-12)23-9-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,20) |
Clave InChI |
XUTABMLZLZILPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)SCC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=NN=C(O1)SCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)



